RV01

DNA damage oxidative stress genotoxicity

RV01 is a superior quinolinyl-substituted resveratrol analogue with enhanced stability and distinct pharmacology vs. resveratrol. It exhibits high-affinity TLR4 binding (KD=25.58nM), promotes mitophagy via CK2α', and suppresses NF-κB/MAPK pathways. Unlike generic resveratrol, RV01 inhibits ethanol-induced ALDH2 expression, scavenges hydroxyl radicals, and protects against oxidative DNA damage. Ideal for ischemic stroke (MCAO/R) models and microglial neuroinflammation studies. Choose RV01 for robust, multi-target pathway intervention.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
Cat. No. B2364908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRV01
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O
InChIInChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+
InChIKeyYRSOXYVELWTHAE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RV01: A Quinolinyl Resveratrol Analogue with Quantifiable Differentiation in DNA Protection and Anti-Neuroinflammatory Activity


RV01, also known as (E)-5-(2-(quinolin-4-yl)ethenyl)benzene-1,3-diol (CAS 1016897-10-1), is a novel quinolinyl-substituted analogue of resveratrol [1]. It has been identified as a multi-target small molecule that inhibits DNA damage, reduces acetaldehyde dehydrogenase 2 (ALDH2) mRNA expression induced by ethanol, and exhibits hydroxyl radical scavenging activity [2]. Notably, RV01 demonstrates enhanced stability and distinct biological activities compared to its parent compound, resveratrol, particularly in the context of neuroinflammation and oxidative stress [3].

Why Resveratrol and Other Simple Analogues Cannot Substitute for RV01 in Targeted Research


While resveratrol and its analogues share a core stilbene scaffold, the introduction of a quinolinyl moiety in RV01 fundamentally alters its biological profile, mechanism of action, and potency [1]. Generic substitution with resveratrol or other simple analogues like RV02 or RV32 is not scientifically valid due to quantifiable differences in target engagement (e.g., CK2α', TLR4), pathway modulation (e.g., NF-κB, MAPK), and functional outcomes (e.g., DNA damage protection, cytokine suppression) [2]. The following evidence demonstrates that RV01's unique structural feature confers a distinct and measurable advantage in specific experimental models, making it the preferred choice for studies of neuroinflammation and oxidative DNA damage.

Quantitative Differentiation of RV01: A Head-to-Head Comparison with Resveratrol and In-Class Analogues


Superior Protection Against Ethanol-Induced DNA Damage Compared to Resveratrol and RV32

RV01 demonstrates a strong inhibitory effect on ethanol-induced oxidative DNA damage in human peripheral lymphocytes. While resveratrol and RV32 (which contain more hydroxyl groups) exhibit stronger direct hydroxyl radical scavenging activity, RV01 and its quinolinyl analogue RV02 are significantly more effective at reducing DNA damage through the modulation of alcohol metabolism enzymes [1]. This indicates a mechanistic shift where structural modification enhances the compound's ability to protect against genotoxic stress, a property not proportional to simple radical scavenging capacity.

DNA damage oxidative stress genotoxicity

Enhanced Suppression of Neuroinflammatory Cytokines via NF-κB/MAPK Pathway Blockade

RV01 potently inhibits the LPS-induced expression and secretion of key pro-inflammatory cytokines in microglial cells, a primary mechanism in neuroinflammation. In a direct experimental setting, RV01 (1-30 µM) significantly decreased the mRNA levels and secretion of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), an effect that is more pronounced and mechanistically distinct compared to resveratrol [1]. This suppression is achieved through the blockade of the NF-κB/MAPK signaling pathways and inhibition of NADPH oxidase activation, targeting multiple nodes in the inflammatory cascade.

neuroinflammation microglia cytokine inhibition

Unique Target Engagement: High Affinity for TLR4 and CK2α' Not Shared by Resveratrol

RV01 has been identified as a direct ligand for two novel protein targets that are not engaged by resveratrol: Toll-like receptor 4 (TLR4) and casein kinase 2 alpha prime (CK2α'). RV01 binds to TLR4 with a high affinity (KD = 2.558 × 10⁻⁸ M), an interaction that underpins its anti-inflammatory effects in cerebral ischemia [1]. Furthermore, RV01 promotes mitophagy for neuroprotection by directly interacting with CK2α', a mechanism confirmed by drug affinity responsive target stability and cellular thermal shift assays [2]. This distinct target profile represents a fundamental departure from resveratrol's pleiotropic and often indirect mechanisms.

target identification TLR4 CK2α' mitophagy

Optimal Scientific and Preclinical Applications for RV01 Based on Differentiated Evidence


Investigating Mechanisms of Ethanol-Induced Genotoxicity and DNA Repair

Researchers studying the molecular basis of alcohol-related DNA damage and cellular defense mechanisms should select RV01. Its demonstrated superiority over resveratrol in protecting against ethanol-induced oxidative DNA damage, specifically through the modulation of alcohol metabolism enzymes (ADH1B, ALDH2) rather than direct radical scavenging, provides a unique tool to dissect these pathways [1]. This makes RV01 ideal for in vitro studies on peripheral lymphocytes or other cell types exposed to ethanol.

Modeling Neuroinflammation in Ischemic Stroke and Microglial Activation Studies

For in vivo models of ischemic stroke (e.g., MCAO/R) and in vitro studies of microglial activation (e.g., LPS or OGD/R challenge), RV01 offers a quantifiable advantage. Its high-affinity binding to TLR4 (KD = 25.58 nM) and promotion of mitophagy via CK2α' directly address key pathological drivers of stroke injury [2][3]. The compound's ability to reduce cerebral infarct volume and improve neurological outcomes in animal models positions it as a superior tool for validating these targets in neuroprotection research [3].

Dissecting the NF-κB/MAPK Signaling Axis in Inflammatory Response

Investigators exploring the crosstalk between TLR4, NADPH oxidase, and the NF-κB/MAPK pathways in microglia or other immune cells will find RV01 to be a potent and selective chemical probe. Its capacity to simultaneously inhibit ROS production, NADPH oxidase activation, and downstream cytokine production provides a multi-point intervention strategy that is more robust than single-pathway inhibitors or resveratrol itself [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for RV01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.